TI-Jip

Description

Properties

IUPAC Name |

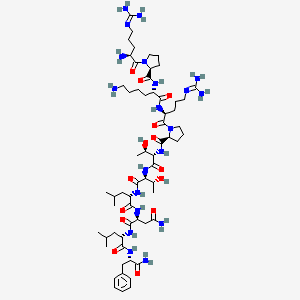

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H104N20O14/c1-32(2)28-41(51(87)74-40(49(65)85)30-36-16-8-7-9-17-36)75-53(89)43(31-46(64)84)76-52(88)42(29-33(3)4)77-56(92)47(34(5)82)79-57(93)48(35(6)83)78-55(91)45-22-15-27-81(45)59(95)39(20-13-25-71-61(68)69)73-50(86)38(19-10-11-23-62)72-54(90)44-21-14-26-80(44)58(94)37(63)18-12-24-70-60(66)67/h7-9,16-17,32-35,37-45,47-48,82-83H,10-15,18-31,62-63H2,1-6H3,(H2,64,84)(H2,65,85)(H,72,90)(H,73,86)(H,74,87)(H,75,89)(H,76,88)(H,77,92)(H,78,91)(H,79,93)(H4,66,67,70)(H4,68,69,71)/t34-,35-,37+,38+,39+,40+,41+,42+,43+,44+,45+,47+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQKOFMNXWAKES-QHYOMBHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H104N20O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1341.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of TI-JIP

For Researchers, Scientists, and Drug Development Professionals

Introduction

TI-JIP, also known as pepJIP1, is a peptide-based inhibitor of the c-Jun N-terminal kinases (JNK), a family of serine/threonine protein kinases involved in a multitude of cellular processes including stress responses, apoptosis, and inflammation.[1][2] Derived from the JNK-interacting protein-1 (JIP-1), a scaffold protein that modulates the JNK signaling pathway, this compound has emerged as a valuable tool for dissecting JNK function and as a potential therapeutic agent.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, quantitative inhibitory properties, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a direct inhibitor of JNK activity.[3] Its mechanism is primarily one of competitive inhibition with respect to JNK substrates, such as c-Jun, and exhibits a mixed or non-competitive inhibition pattern with respect to ATP. This indicates that this compound binds to the substrate-docking site on the JNK enzyme, thereby preventing the phosphorylation of its downstream targets.

The peptide sequence of this compound corresponds to amino acid residues 153-163 of the JNK-binding domain (JBD) of JIP-1, with the sequence Arg-Pro-Lys-Arg-Pro-Thr-Thr-Leu-Asn-Leu-Phe-NH2 (RPKRPTTLNLF-NH2). The C-terminal amidation is a modification often introduced to increase peptide stability.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound and related peptides has been quantified through various biochemical assays. The following table summarizes key quantitative data.

| Parameter | Value | Method | Target | Substrate | Reference |

| Ki | 0.39 ± 0.08 µM | In vitro kinase assay | JNK | c-Jun | |

| IC50 (for a cell-permeable JIP-1 derived peptide) | ~ 1 µM | In-cell assay | JNK | c-Jun | |

| Kd (for JIP-1 D-motif peptide) | 217 nM | Isothermal Titration Calorimetry | JNK1 | - |

Signaling Pathway and Experimental Workflow

The JNK signaling pathway is a three-tiered kinase cascade, and this compound acts at the final stage by inhibiting the JNK enzyme. The following diagrams illustrate the signaling pathway and a typical experimental workflow to assess this compound's inhibitory activity.

Experimental Protocols

In Vitro JNK Kinase Assay for this compound Inhibition

This protocol is adapted from methodologies described in the literature for assessing JNK inhibition by peptide inhibitors.

1. Reagents and Materials:

-

Purified, active JNK1, JNK2, or JNK3 enzyme.

-

JNK substrate: e.g., GST-c-Jun (1-79) or ATF2.

-

This compound peptide, dissolved in an appropriate buffer (e.g., water or DMSO).

-

Kinase assay buffer: 25 mM HEPES (pH 7.4), 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM dithiothreitol (DTT), and 0.1 mM sodium orthovanadate.

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol).

-

ATP solution (10 mM).

-

4x SDS-PAGE sample buffer.

-

SDS-polyacrylamide gels.

-

Phosphorimager or autoradiography film.

2. Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the JNK enzyme (e.g., 5-10 ng), and the JNK substrate (e.g., 1-2 µg).

-

Add varying concentrations of the this compound peptide to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixtures for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 50-100 µM.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Terminate the reaction by adding 4x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km for the substrate is known.

Co-Immunoprecipitation (Co-IP) to Demonstrate JNK-JIP Interaction

This protocol outlines the general steps to show the interaction between JNK and its scaffolding protein JIP-1, the basis for this compound's inhibitory action.

1. Reagents and Materials:

-

Cell line expressing endogenous or overexpressed JNK and JIP-1.

-

Co-IP Lysis/Wash Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors.

-

Antibody against JNK or JIP-1 for immunoprecipitation.

-

Control IgG antibody (from the same species as the IP antibody).

-

Protein A/G magnetic beads or agarose beads.

-

Antibodies against JNK and JIP-1 for Western blotting.

-

SDS-PAGE and Western blotting reagents.

2. Procedure:

-

Lyse the cells in Co-IP lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with control IgG and protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (anti-JNK or anthis compound-1) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-3 hours at 4°C.

-

Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both JNK and JIP-1 to confirm their interaction.

Conclusion

This compound is a potent and specific inhibitor of JNK, acting through a competitive mechanism with respect to the substrate. Its well-defined mechanism of action and the availability of quantitative inhibitory data make it an invaluable research tool. The experimental protocols detailed herein provide a framework for the further investigation and application of this compound and other JNK inhibitors in various research and drug development contexts.

References

- 1. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The critical features and the mechanism of inhibition of a kinase interaction motif-based peptide inhibitor of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the critical features of a small peptide inhibitor of JNK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the TI-Jip Peptide: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinases (JNKs) are key mediators of cellular stress responses, and their dysregulation is implicated in a multitude of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. The TI-Jip peptide, a conserved 11-amino acid sequence derived from the JNK-interacting protein-1 (JIP-1), has emerged as a potent and specific inhibitor of the JNK signaling cascade. This technical guide provides a comprehensive overview of the this compound peptide, detailing its sequence, structural characteristics, mechanism of action, and the experimental protocols utilized in its study. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important research tool and potential therapeutic lead.

This compound Peptide: Core Properties

The this compound peptide is a synthetic undecapeptide that functions as an inhibitor of the c-Jun N-terminal kinases (JNKs).[1][2] It is derived from the JNK-binding domain of the scaffold protein JNK-interacting protein-1 (JIP-1).[2]

Sequence and Structure

The amino acid sequence of the this compound peptide is Arg-Pro-Lys-Arg-Pro-Thr-Thr-Leu-Asn-Leu-Phe-NH2 (RPKRPTTLNLF-NH2). The C-terminus is amidated to enhance stability. The structure of this compound in complex with JNK1 reveals that the peptide binds to a docking site on the kinase, distinct from the ATP-binding pocket.[3] This interaction is mediated by a combination of hydrophobic and electrostatic interactions.[3]

Quantitative Data

The inhibitory activity of the this compound peptide and its derivatives has been quantified in various studies. The following tables summarize the key quantitative metrics.

| Parameter | Value | JNK Isoform(s) | Substrate | Reference |

| Inhibition Constant (Ki) | 0.39 ± 0.08 µM | Not specified | c-Jun | |

| Dissociation Constant (Kd) | 0.42 µM | JNK1 | - |

Note: Specific IC50 values for the this compound peptide against individual JNK1, JNK2, and JNK3 isoforms are not consistently reported in the reviewed literature. However, related JIP-derived peptides have shown varying degrees of selectivity.

Mechanism of Action

This compound inhibits JNK activity through a substrate-competitive mechanism . It binds to the JNK docking domain (D-domain), the same site used by JNK substrates like c-Jun, thereby preventing the phosphorylation of these downstream targets. This mode of inhibition confers specificity for JNK over other MAP kinases such as ERK and p38.

Signaling Pathway

The JNK signaling pathway is a multi-tiered kinase cascade activated by various stress stimuli. The following diagram illustrates the canonical JNK signaling pathway and the inhibitory action of the this compound peptide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound peptide.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound (RPKRPTTLNLF-NH2) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove excess piperidine.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HBTU, and DIPEA in DMF and add to the resin. Allow the coupling reaction to proceed for 2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

In Vitro JNK Kinase Assay (Non-Radioactive)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory effect of this compound on JNK1 activity.

Workflow Diagram:

Materials:

-

Recombinant human JNK1

-

ATF2 (substrate)

-

ATP

-

This compound peptide

-

Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

TR-FRET detection reagents (e.g., LanthaScreen™)

-

384-well plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the this compound peptide in assay buffer. Prepare a master mix containing JNK1, ATF2, and ATP in assay buffer.

-

Reaction Setup: Add the this compound peptide dilutions to the wells of a 384-well plate. Add the JNK1/ATF2/ATP master mix to initiate the kinase reaction.

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour.

-

Detection: Add the TR-FRET detection reagents (e.g., a terbium-labeled anti-phospho-ATF2 antibody and EDTA to stop the reaction) to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for antibody binding.

-

Signal Measurement: Measure the TR-FRET signal at the appropriate emission wavelengths using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based JNK Phosphorylation Assay (Western Blot)

This protocol details the use of a cell-permeable version of this compound (TAT-JIP) to inhibit JNK phosphorylation in cultured cells, followed by analysis using Western blotting.

Materials:

-

Cultured cells (e.g., HeLa or HEK293)

-

Cell culture medium

-

JNK activator (e.g., Anisomycin or UV radiation)

-

TAT-JIP peptide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with varying concentrations of TAT-JIP for 1-2 hours. Stimulate the cells with a JNK activator for the appropriate time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an anti-total-JNK antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and determine the effect of TAT-JIP on JNK phosphorylation.

Conclusion

The this compound peptide is a valuable tool for studying the JNK signaling pathway and holds promise as a scaffold for the development of novel therapeutics. Its well-defined sequence, structure, and mechanism of action, coupled with established experimental protocols for its synthesis and characterization, make it an accessible and powerful reagent for researchers in both academic and industrial settings. Further investigation into the isoform selectivity of this compound and its in vivo efficacy will be crucial for its translation into clinical applications.

References

- 1. The critical features and the mechanism of inhibition of a kinase interaction motif-based peptide inhibitor of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the critical features of a small peptide inhibitor of JNK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of JNK-Interacting Protein-1 (JIP1) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNK-Interacting Protein-1 (JIP1), also known as MAPK8IP1, is a crucial scaffold protein that plays a pivotal role in orchestrating the c-Jun N-terminal kinase (JNK) signaling pathway, a key cascade involved in cellular responses to stress, apoptosis, neuronal function, and metabolic regulation. This technical guide provides an in-depth exploration of the core functions of JIP1, detailing its mechanism of action as a molecular scaffold, its intricate involvement in various signaling cascades, and its implications in pathological conditions such as neurodegenerative diseases and metabolic disorders. We present a synthesis of quantitative data from key studies, detailed experimental methodologies for investigating JIP1 function, and visual representations of the associated signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Function of JIP1 as a Scaffold Protein in the JNK Pathway

JIP1 functions as a molecular scaffold, bringing together components of the JNK signaling module to ensure the specificity and efficiency of signal transduction.[1][2][3] This signaling cascade typically consists of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[4] JIP1 specifically facilitates the mixed-lineage kinase (MLK) → MAP kinase kinase 7 (MKK7) → JNK pathway.[3] By tethering these kinases in close proximity, JIP1 enhances the rate of their sequential phosphorylation and activation in response to stimuli like cellular stress.

The domain architecture of JIP1 is critical to its scaffolding function. It contains a JNK-binding domain (JBD), an Src homology 3 (SH3) domain, and a phosphotyrosine-binding (PTB) domain, which mediate its interactions with various signaling proteins.

JIP1 in Stress-Induced Signaling and Apoptosis

The JNK pathway is strongly activated by environmental stressors, and JIP1 is a critical component in mediating this response. In neurons, exposure to excitotoxic stress or anoxia leads to the accumulation of JIP1 in the soma, along with activated JNK and its downstream target, phosphorylated c-Jun. Disruption of the Jip1 gene in mice has been shown to prevent JNK activation in response to these stressors.

JIP1's role in apoptosis is complex and can be context-dependent. Under certain stress conditions, downregulation of JIP1 expression can render neurons more susceptible to apoptosis. Conversely, overexpression of JIP1 has been shown to decrease the nuclear translocation of activated JNK and reduce c-Jun phosphorylation, resulting in a significant reduction in cell death. Studies in neuroblastoma cells have demonstrated that various stresses, including hypoxia, ischemia, and UV irradiation, can lead to a rapid reduction in JIP1 expression, which is associated with increased JNK activation and apoptosis. Furthermore, JIP1 itself is a target for caspases during apoptosis. Cleavage of JIP1 by caspase-3 leads to the disassembly of the JIP1/JNK complex, which is correlated with the inactivation of JNK during the execution phase of apoptosis.

JIP1 in Neuronal Signaling and Neurodegenerative Diseases

JIP1 is highly expressed in the brain and plays a significant role in neuronal function. It is involved in the regulation of synaptic plasticity and spatial memory. Studies using a mouse model with a point mutation in JIP1 that blocks JNK activation have shown that JIP1-mediated JNK activation negatively regulates the threshold for the induction of long-term potentiation (LTP).

JIP1 has also been implicated in the pathogenesis of Alzheimer's disease (AD). It interacts with the amyloid precursor protein (APP), a key molecule in AD pathology. The intracellular domain of APP (AICD) binds to JIP1, and this interaction is thought to mediate some of the pathological features of AD. In a transgenic mouse model overexpressing AICD, the absence of JIP1 resulted in decreased levels of hyperphosphorylated tau and activated JNK, protection from synaptic loss, and improved performance in behavioral tests. Furthermore, JIP1 is subject to hyperphosphorylation in conditions associated with AD, which may modulate its signaling functions.

JIP1 as a Regulator of Axonal Transport

Beyond its role in signal transduction, JIP1 functions as an adaptor protein for the molecular motor kinesin-1, which is essential for the anterograde transport of cargo along microtubules in axons. JIP1 links kinesin-1 to various cargoes, including APP.

The interaction between JIP1 and kinesin-1 is a critical regulatory point for intracellular transport. JIP1 binds to both the kinesin light chain (KLC) and the kinesin heavy chain (KHC), and this interaction can relieve the autoinhibition of KHC, thereby activating its motor function. The directionality of APP transport is regulated by the phosphorylation of JIP1. Specifically, phosphorylation of JIP1 at serine 421 by JNK serves as a molecular switch, coordinating the activity of the anterograde motor kinesin and the retrograde motor dynein. In the absence of JIP1, the velocity and frequency of anterograde APP transport are significantly reduced.

JIP1 also plays a role in regulating the trafficking of autophagosomes in neurons. It is recruited to autophagosomes through a direct interaction with LC3 and coordinates motor activity to ensure the fidelity of retrograde autophagosome transport.

JIP1 in Metabolic Signaling and Insulin Resistance

The JNK signaling pathway is implicated in the development of obesity-driven insulin resistance. JIP1 is essential for JNK activation in the adipose tissue of obese mice. In a state of obesity, activated JNK can phosphorylate insulin receptor substrate 1 (IRS-1) on Ser307, which inhibits insulin signaling and contributes to peripheral insulin resistance.

Mice with a deficiency in JIP1 or a point mutation that selectively blocks JIP1-mediated JNK activation are protected against obesity-induced insulin resistance. These findings identify JIP1 as a potential therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.

Quantitative Data Summary

The following tables summarize key quantitative findings from the cited literature.

Table 1: Effect of JIP1 on Neuronal Apoptosis

| Experimental Condition | Cell Type | Measurement | Finding | Reference |

| Overexpression of JIP1 | Clonal neuroblastoma cells | Cell Death | Reduced by approximately 50% compared to controls after UV irradiation or JNK pathway activation. | |

| JIP1 deficiency (Jip1-/-) | Primary hippocampal neurons | Cell Survival after Kainate Treatment | Increased survival compared to wild-type neurons. | |

| JIP1 deficiency (Jip1-/-) | Retinal Ganglion Cells (rotenone-induced injury) | TUNEL-positive RGCs | Lower number of apoptotic cells compared to wild-type. |

Table 2: Role of JIP1 in Axonal Transport of APP

| Genotype | Neuron Type | Parameter | Value | Reference |

| Wild-type (JIP1+/+) | Cortical/Hippocampal | Anterograde Transport Velocity | ~2.7 µm/s | |

| JIP1-deficient (JIP1-/-) | Cortical/Hippocampal | Anterograde Transport Velocity | ~1.83 µm/s | |

| Wild-type (JIP1+/+) | Cortical/Hippocampal | Anterograde Transport Frequency | 66% | |

| JIP1-deficient (JIP1-/-) | Cortical/Hippocampal | Anterograde Transport Frequency | 45% |

Table 3: JIP1 and Insulin Resistance in High-Fat Diet (HFD)-Fed Mice

| Genotype | Measurement | Condition | Finding | Reference |

| JIP1TA (point mutation blocking JNK activation) | Plasma Insulin | HFD | Significantly reduced hyperinsulinemia compared to wild-type. | |

| JIP1TA | Hepatic Insulin Action | HFD | Increased insulin sensitivity compared to wild-type. | |

| Jip1-/- | Fasting Plasma Insulin | HFD | Reduced hyperinsulinemia compared to wild-type. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to elucidate JIP1 function.

Co-immunoprecipitation to Detect Protein-Protein Interactions

This method is used to determine if two proteins physically interact within a cell.

-

Cell Lysis: Culture and treat cells as required. Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody specific to one of the proteins of interest (the "bait" protein, e.g., anti-JIP1) and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Immunoblotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the other protein of interest (the "prey" protein, e.g., anti-JNK) to detect its presence in the immunoprecipitated complex.

In Vitro Kinase Assay for JNK Activation

This assay measures the enzymatic activity of JNK.

-

Immunoprecipitation of JNK: Lyse cells and immunoprecipitate JNK using a specific anti-JNK antibody as described above.

-

Washing: Wash the immunoprecipitated JNK complex extensively with kinase buffer to remove any inhibitors.

-

Kinase Reaction: Resuspend the beads in kinase buffer containing a JNK substrate (e.g., recombinant c-Jun) and ATP (often radiolabeled [γ-³²P]ATP). Incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Separate the reaction products by SDS-PAGE. If using radiolabeled ATP, expose the gel to an X-ray film to visualize the phosphorylated substrate. Alternatively, if using non-radiolabeled ATP, analyze the phosphorylated substrate by immunoblotting with a phospho-specific antibody (e.g., anti-phospho-c-Jun).

Generation and Analysis of Jip1 Knockout Mice

Studying genetically modified animals provides insights into the physiological function of a protein.

-

Gene Targeting: A targeting vector is constructed to replace a critical exon of the Jip1 gene (e.g., the exon encoding the JNK-binding domain) with a selectable marker like a neomycin resistance cassette via homologous recombination in embryonic stem (ES) cells.

-

Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting chimeric offspring are bred to establish a germline transmission of the disrupted Jip1 allele.

-

Genotyping: Offspring are genotyped using PCR or Southern blotting to identify wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) mice.

-

Phenotypic Analysis: The Jip1-/- mice and their wild-type littermates are subjected to various physiological and behavioral tests to assess the consequences of JIP1 deficiency. This can include analysis of JNK activation in response to stress, assessment of neuronal apoptosis, evaluation of metabolic parameters, and behavioral tests for learning and memory.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key aspects of JIP1 signaling.

Caption: JIP1 as a scaffold for the JNK signaling cascade.

Caption: JIP1 mediates the axonal transport of APP.

Caption: Workflow for co-immunoprecipitation.

Conclusion

JNK-Interacting Protein-1 is a multifaceted protein that extends its influence far beyond its initial characterization as a simple scaffold for the JNK pathway. Its integral roles in stress response, neuronal function, axonal transport, and metabolic regulation highlight its importance as a central node in cellular signaling networks. The intricate mechanisms by which JIP1 is regulated, including phosphorylation and protein-protein interactions, offer numerous avenues for therapeutic intervention in a range of diseases, from neurodegeneration to diabetes. A thorough understanding of JIP1's function, facilitated by the data and methodologies presented in this guide, is essential for the development of novel and targeted therapeutic strategies.

References

- 1. Reassembly of JIP1 Scaffold Complex in JNK MAP Kinase Pathway Using Heterologous Protein Interactions | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Src Family Kinases Directly Regulate JIP1 Module Dynamics and Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on TI-JIP: A Specific c-Jun N-terminal Kinase (JNK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Jun N-terminal kinases (JNKs) are key mediators of cellular stress responses, playing critical roles in apoptosis, inflammation, and neurodegenerative diseases. Their involvement in such a wide array of pathologies has made them attractive targets for therapeutic intervention. However, the high degree of homology in the ATP-binding pocket across the mitogen-activated protein kinase (MAPK) family presents a significant challenge for the development of specific inhibitors. This whitepaper provides a comprehensive technical overview of TI-JIP, a peptide-based inhibitor that offers a high degree of specificity for JNK by targeting a substrate-docking site rather than the conserved ATP-binding domain. We will delve into its mechanism of action, present available quantitative data on its potency and selectivity, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, also known as JIP-1(153-163) or pepJIP1, is a synthetic 11-amino-acid peptide inhibitor of c-JNK.[1] It is derived from the JNK-binding domain (JBD) of the scaffold protein JNK-interacting protein-1 (JIP-1).[1][2] JIP-1 enhances the efficiency and specificity of the JNK signaling cascade by co-localizing JNK with its upstream activators, the MAPK kinases (MKKs), and downstream substrates.[2][3] this compound mimics this natural interaction to competitively inhibit the binding of JNK to its substrates.

Mechanism of Action: Substrate-Competitive Inhibition

Unlike the majority of kinase inhibitors that target the highly conserved ATP-binding pocket, this compound functions as a substrate-competitive inhibitor. It binds to a docking site on JNK, known as the D-domain, which is utilized by JNK substrates like c-Jun and ATF2, as well as upstream kinases like MKK7. By occupying this site, this compound prevents the phosphorylation of JNK's downstream targets, thereby inhibiting the propagation of the JNK signaling cascade. This mechanism of action is the foundation of this compound's specificity for JNK over other MAPKs such as p38 and ERK, which possess different docking site specificities.

References

The Discovery and Development of TI-Jip: A Potent JNK-Inhibiting Peptide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular stress responses, inflammation, and apoptosis. Their dysregulation is implicated in a wide range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making them a prime target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and development of the TI-Jip peptide, a potent and specific inhibitor of the JNK signaling pathway. Derived from the scaffold protein JNK-interacting protein-1 (JIP-1), this compound and its cell-permeable analogue, TAT-JIP, have emerged as valuable research tools and potential therapeutic leads. This document details the biochemical properties of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in its study.

Introduction: The JNK Signaling Pathway and the Advent of this compound

The JNK signaling cascade is a highly conserved mitogen-activated protein kinase (MAPK) pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines, growth factors, and environmental stressors such as UV irradiation and osmotic shock. The pathway culminates in the activation of JNK isoforms (JNK1, JNK2, and JNK3), which in turn phosphorylate a host of downstream transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This phosphorylation event modulates the expression of genes involved in critical cellular processes like proliferation, differentiation, and apoptosis.[1][2][3]

The scaffold protein JNK-interacting protein-1 (JIP-1) plays a crucial role in orchestrating the JNK signaling cascade by tethering JNK to its upstream activating kinases, MKK4 and MKK7.[2][4] This spatial organization ensures efficient and specific signal transduction. The discovery that a short peptide derived from the JNK-binding domain of JIP-1 could competitively inhibit JNK activity marked a significant advancement in the development of targeted JNK inhibitors. This peptide, designated this compound, with the amino acid sequence RP-KRPTTLNLF , has proven to be a valuable tool for dissecting the physiological and pathological roles of JNK signaling.

Mechanism of Action: Competitive Inhibition of JNK

This compound functions as a competitive inhibitor of JNK by binding to the same docking site on the kinase that is utilized by its substrates, such as c-Jun. This prevents the phosphorylation and subsequent activation of these downstream effectors. Biochemical studies have demonstrated that this compound is a potent inhibitor with a high affinity for JNK.

Quantitative Inhibition Data

| Parameter | Value | Description | Reference |

| Ki | 0.39 ± 0.08 µM | Inhibition constant for JNK, competitive with respect to the c-Jun substrate. |

Further research is required to determine the precise IC50 values of this compound for the individual JNK1, JNK2, and JNK3 isoforms to fully understand its selectivity profile.

The Cell-Permeable TAT-JIP Peptide: In Vitro and In Vivo Efficacy

To overcome the limitation of poor cell membrane permeability of the native this compound peptide, a cell-permeable version was developed by fusing it to the Trans-Activator of Transcription (TAT) peptide from the human immunodeficiency virus (HIV). The resulting TAT-JIP peptide (YGRKKRRQRRRRPKRPTTLNLF ) readily enters cells, enabling the study of JNK inhibition in intact cellular and whole-organism systems.

In Vitro Efficacy

TAT-JIP has been shown to effectively inhibit JNK signaling in various cell types. A notable example is its effect on human T lymphocytes, where it has been demonstrated to suppress proliferation and the production of both Th1 and Th2 cytokines in a concentration-dependent manner.

| Cell Type | Assay | Effect of TAT-JIP | Concentration Range | Reference |

| Human T Lymphocytes | Lymphocyte Proliferation | Inhibition | Significant inhibition at 10-20 µM | |

| Human T Lymphocytes | Cytokine Production (IL-2, IFN-γ, IL-10) | Inhibition | Concentration-dependent |

In Vivo Potential and Pharmacokinetics

While extensive in vivo efficacy and pharmacokinetic data for TAT-JIP are still emerging, studies on the TAT peptide itself provide insights into its potential for in vivo applications. The TAT peptide is known to be cleared rapidly from plasma and distributed to various tissues. The conjugation of TAT to a cargo peptide like JIP would likely alter its pharmacokinetic profile.

Further in vivo studies in relevant animal models of disease are necessary to establish the therapeutic potential, dose-response relationships, and pharmacokinetic/pharmacodynamic profile of the TAT-JIP peptide.

Signaling Pathways and Experimental Workflows

The JNK Signaling Pathway

The JNK signaling pathway is a multi-tiered cascade involving a series of protein kinases. The following diagram illustrates the canonical JNK pathway, highlighting the central role of JNK and the point of inhibition by the this compound peptide.

Caption: The JNK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Peptide Synthesis

The following diagram outlines the general workflow for the solid-phase synthesis of the this compound peptide.

References

The Role of JIP1 in the Prevention of Apoptotic Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the c-Jun N-terminal Kinase (JNK) Interacting Protein 1 (JIP1) and its multifaceted role in the regulation of apoptotic cell death. JIP1, a member of the JIP family of scaffold proteins, is a critical modulator of the JNK signaling pathway, a key cascade involved in cellular stress responses, inflammation, and apoptosis. While the broader JNK pathway is often associated with pro-apoptotic signaling, JIP1 exhibits a complex, context-dependent function, in many instances acting as a crucial inhibitor of apoptosis. This document synthesizes current research to elucidate the mechanisms by which JIP1 prevents cell death, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways.

Core Concepts: JIP1 as a Scaffold Protein in the JNK Pathway

JIP1 functions as a molecular scaffold, physically tethering components of the JNK signaling cascade to facilitate efficient and specific signal transduction.[1][2] This cascade typically consists of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). JIP1 selectively binds to members of the Mixed-Lineage Kinase (MLK) group (MAPKKKs), MKK7 (a MAPKK), and JNK (a MAPK), thereby creating a localized signaling module.[2][3] The assembly of this complex by JIP1 is crucial for stress-induced JNK activation.[1]

The role of JIP1 in apoptosis is not straightforward. In some cellular contexts, such as neuronal excitotoxic stress, JIP1 is required for the activation of JNK and subsequent apoptosis. However, a growing body of evidence, which is the focus of this guide, demonstrates that JIP1 can also serve as a potent anti-apoptotic factor.

The Anti-Apoptotic Mechanisms of JIP1

JIP1 prevents apoptotic cell death through several distinct, yet potentially interconnected, mechanisms.

Sequestration and Inhibition of JNK Signaling

The primary anti-apoptotic function of JIP1 stems from its ability to modulate JNK activity. Overexpression of JIP1, or specifically its JNK-binding domain (JBD), can sequester JNK and prevent its phosphorylation of pro-apoptotic substrates like the transcription factor c-Jun. By binding to JNK, JIP1 can act as a dominant-negative inhibitor, effectively dampening the pro-apoptotic output of the JNK pathway. This has been demonstrated in prostate cancer cells, where JIP1 expression protects against TPA-induced apoptosis, and in sympathetic neurons, where it prevents cell death following nerve growth factor (NGF) withdrawal.

Crosstalk with Pro-Survival Pathways

Recent studies suggest that JIP1's anti-apoptotic function may also involve crosstalk with pro-survival signaling pathways. The serine/threonine kinase Akt (Protein Kinase B), a central node in cell survival signaling, has been shown to interact with JIP1. This interaction can disrupt the JIP1-JNK signaling complex, leading to reduced JNK activity and promoting cell survival. This places JIP1 at a critical intersection between pro-apoptotic and pro-survival signals.

Regulation by Caspase-3 Cleavage

During the execution phase of apoptosis, JIP1 itself is a target of caspase-3, a key executioner caspase. Cleavage of JIP1 by caspase-3 leads to the disassembly of the JNK signaling scaffold, which correlates with the inactivation of JNK. This suggests a feedback mechanism where the initial, intact JIP1 scaffold may be necessary for early stress signaling, but its subsequent cleavage and the resulting shutdown of JNK activity are part of the tightly regulated apoptotic process. This also implies that preventing JIP1 cleavage could be a strategy to suppress apoptosis.

Quantitative Data on JIP1's Anti-Apoptotic Function

The following table summarizes quantitative data from studies demonstrating the protective effects of JIP1 against apoptosis.

| Cell Type | Apoptotic Stimulus | JIP1 Intervention | Outcome Measure | Result | Reference |

| LNCaP (prostate cancer) | TPA (10⁻⁷ M) | Stable transfection with JIP1 | % Apoptotic Cells (TUNEL) | Wild-Type: 55 ± 8%LNCaP-JIP-1: 12 ± 5% | |

| LNCaP (prostate cancer) | TPA (10⁻⁸ M) | Stable transfection with JIP1 | % Apoptotic Cells (TUNEL) | Wild-Type: 20 ± 7%LNCaP-JIP-1: 5 ± 2% | |

| Hippocampal Neurons | Oxygen-Glucose Deprivation | Jip1 Gene Knockout | % Apoptotic Cells (TUNEL) | Wild-Type showed marked apoptosis, whereas Jip1⁻/⁻ neurons showed reduced labeling. | |

| Retinal Ganglion Cells | Rotenone Injury | Jip1 Gene Knockout | TUNEL-positive RGCs | Ablation of JIP1 contributed to a lower number of TUNEL-positive RGCs. |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below using the DOT language for Graphviz.

JIP1-Mediated JNK Signaling Pathway

Anti-Apoptotic Mechanism of JIP1 Overexpression

References

- 1. Requirement of the JIP1 scaffold protein for stress-induced JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The JIP Group of Mitogen-Activated Protein Kinase Scaffold Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disassembly of the JIP1/JNK molecular scaffold by caspase-3-mediated cleavage of JIP1 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the TI-JIP Interaction with JNK Protein Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the c-Jun N-terminal kinase (JNK)-interacting protein 1 (JIP1), a key scaffold protein, and the c-Jun N-terminal kinase (JNK). Understanding this interaction is critical for elucidating the mechanisms of JNK signaling pathways, which are implicated in a variety of cellular processes and disease states, including neurodegenerative disorders, inflammation, and cancer.

Introduction to the JIP1-JNK Interaction

The JNK signaling pathway is a critical mitogen-activated protein kinase (MAPK) cascade that responds to various stress stimuli. The specificity and efficiency of this pathway are largely governed by scaffold proteins, with JIP1 being one of the most extensively studied. JIP1 acts as a molecular hub, tethering components of the JNK signaling module, including a MAP kinase kinase kinase (MAPKKK) such as Mixed Lineage Kinase (MLK), a MAP kinase kinase (MAPKK) like MKK7, and the MAP kinase JNK itself.[1][2][3] This colocalization facilitates a rapid and specific phosphorylation cascade, leading to the activation of JNK and downstream cellular responses.[1][2]

Structurally, the interaction is multifaceted. JIP1 is an intrinsically disordered protein (IDP) in its unbound state, possessing a flexible N-terminal tail that engages with JNK1. This interaction is primarily mediated through a bipartite binding mechanism involving a well-characterized D-motif and a noncanonical F-motif within the JIP1 sequence. The binding of JIP1 to JNK1 not only facilitates signal transduction but can also modulate the kinase's activity and subcellular localization.

Quantitative Analysis of the JIP1-JNK Interaction

The affinity of the JIP1-JNK interaction has been quantified using various biophysical techniques. Isothermal Titration Calorimetry (ITC) has been instrumental in determining the dissociation constants (Kd) for different fragments of JIP1 binding to JNK1. These quantitative data are crucial for understanding the energetics of the interaction and for the development of potential therapeutic inhibitors.

| Interacting Molecules | Technique | Dissociation Constant (Kd) | Reference |

| JIP1 D-motif peptide (157RPKRPTTLNLF167) and JNK1 | Isothermal Titration Calorimetry (ITC) | 217 nM | |

| JIP1116–266 and JNK1 | Isothermal Titration Calorimetry (ITC) | 81 nM |

Structural Basis of the Interaction

The structural elucidation of the JIP1-JNK complex has provided significant insights into the molecular determinants of their interaction. X-ray crystallography has revealed the atomic details of how a peptide fragment of JIP1 (pepJIP1) binds to JNK1. This binding induces a conformational change in JNK1, involving a hinge motion between the N- and C-terminal domains, which distorts the ATP-binding cleft and allosterically inhibits the kinase.

Key residues in JIP1, particularly within the D-motif (Pro157, Leu160, and Leu162), make critical van der Waals contacts with JNK1. Additionally, a hydrogen bond between Arg156 of pepJIP1 and Glu329 of JNK1 is crucial for the selective binding. The F-motif of JIP1 contributes to the binding affinity by folding into a helical structure upon interaction with JNK1.

Key Experimental Protocols

The study of the JIP1-JNK interaction relies on a variety of sophisticated experimental techniques. Detailed methodologies for some of the key experiments are outlined below.

Co-immunoprecipitation is a fundamental technique used to demonstrate protein-protein interactions in a cellular context.

-

Objective: To verify the in vivo interaction between JIP1 and JNK.

-

Methodology:

-

Cell Lysis: Cells expressing endogenous or tagged versions of JIP1 and JNK are lysed in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein complexes.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-JIP1 antibody) to capture the "bait" protein and its binding partners. The antibody-protein complexes are then captured on protein A/G-agarose or magnetic beads.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the bait (JIP1) and the putative interacting "prey" protein (JNK) to confirm their co-precipitation.

-

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Objective: To determine the binding affinity and thermodynamics of the JIP1-JNK interaction.

-

Methodology:

-

Sample Preparation: Purified JNK1 is placed in the sample cell of the calorimeter, and a concentrated solution of a JIP1 peptide or fragment is loaded into the injection syringe. Both proteins are in the same buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Titration: The JIP1 fragment is titrated into the JNK1 solution in a series of small injections.

-

Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a significant heat change as the JIP1 fragment binds to JNK1. As the binding sites on JNK1 become saturated, the heat change per injection decreases.

-

Data Analysis: The resulting data are plotted as heat change per mole of injectant versus the molar ratio of the two proteins. This binding isotherm is then fitted to a binding model to determine the Kd, ΔH, and n.

-

FRET is a powerful technique to study protein-protein interactions in living cells with high spatial and temporal resolution.

-

Objective: To visualize and quantify the JIP1-JNK interaction in real-time in living cells.

-

Methodology:

-

Construct Generation: JIP1 and JNK are genetically fused to a FRET donor (e.g., GFP) and acceptor (e.g., RFP) fluorophore, respectively.

-

Cell Transfection: The fusion constructs are co-expressed in cells.

-

Imaging: The cells are imaged using a fluorescence microscope equipped for FRET imaging. The donor fluorophore is excited, and the emission from both the donor and acceptor fluorophores is measured.

-

FRET Analysis: If JIP1 and JNK interact, the donor and acceptor fluorophores are brought into close proximity (<10 nm), allowing for energy transfer from the donor to the acceptor. This results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity. The FRET efficiency can be calculated to provide a measure of the interaction.

-

Signaling Pathway and Logical Workflow

The JIP1 scaffold protein plays a central role in orchestrating the JNK signaling cascade. The following diagrams illustrate the signaling pathway and a typical experimental workflow for studying the JIP1-JNK interaction.

Caption: JNK Signaling Pathway mediated by the JIP1 scaffold protein.

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion

The interaction between JIP1 and JNK is a cornerstone of the JNK signaling pathway's fidelity and efficiency. The structural and quantitative data presented in this guide provide a detailed molecular picture of this interaction, which is essential for both basic research and the development of targeted therapeutics. The experimental protocols described herein offer a practical framework for investigating this and other protein-protein interactions. Further research into the dynamic regulation of the JIP1-JNK complex will undoubtedly uncover new avenues for therapeutic intervention in a host of human diseases.

References

Initial Investigations into TI-Jip Biological Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological efficacy studies of TI-Jip, a peptide inhibitor of c-Jun N-terminal kinase (JNK). The document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Principles of this compound Inhibition

This compound is a synthetic peptide derived from the JNK-interacting protein-1 (JIP-1), a scaffold protein that plays a crucial role in the JNK signaling cascade. By mimicking the JNK-binding domain of JIP-1, this compound acts as a competitive inhibitor, preventing the interaction between JNK and its downstream substrate, c-Jun. This inhibition blocks the phosphorylation of c-Jun, a key event in the activation of various cellular processes, including inflammation, apoptosis, and cell proliferation.

Quantitative Data Summary

The biological efficacy of this compound has been quantified through in vitro kinase assays. The following table summarizes the key inhibitory parameter.

| Inhibitor | Target | Assay Type | Parameter | Value |

| This compound | c-Jun N-terminal Kinase (JNK) | In vitro kinase assay | Ki | 0.39 ± 0.08 µM[1] |

JNK Signaling Pathway and Point of Inhibition

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase cascade. Upstream kinases such as Mixed Lineage Kinases (MLKs) and MAP Kinase Kinase 7 (MKK7) activate JNK, which in turn phosphorylates the transcription factor c-Jun. This phosphorylation event is central to the cellular response to stressors. This compound exerts its inhibitory effect by directly competing with c-Jun for binding to JNK.

Experimental Protocols

In Vitro JNK Activity Assay (Kinase Assay)

This protocol outlines a standard in vitro kinase assay to determine the inhibitory activity of this compound on JNK.

Workflow for In Vitro JNK Activity Assay

Materials:

-

Purified, active JNK enzyme

-

GST-c-Jun (1-79) substrate

-

This compound peptide

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (Adenosine triphosphate)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibody: Rabbit anti-phospho-c-Jun (Ser63)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Microplate reader or imaging system

Procedure:

-

Prepare Reagents : Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in kinase assay buffer.

-

Kinase Reaction Setup : In a microcentrifuge tube or 96-well plate, combine the purified JNK enzyme, GST-c-Jun substrate, and varying concentrations of this compound (or vehicle control).

-

Initiate Reaction : Add a final concentration of 100 µM ATP to each reaction to start the phosphorylation.

-

Incubation : Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop Reaction : Terminate the reaction by adding SDS-PAGE loading buffer.

-

SDS-PAGE and Western Blot : Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection : Block the membrane and then probe with the primary anti-phospho-c-Jun antibody. Following washing steps, incubate with the HRP-conjugated secondary antibody.

-

Signal Detection : Add the chemiluminescent substrate and detect the signal using an appropriate imaging system. The intensity of the phosphorylated c-Jun band corresponds to JNK activity.

-

Data Analysis : Quantify the band intensities and calculate the IC₅₀ or Kᵢ value for this compound by plotting the percentage of JNK inhibition against the logarithm of the inhibitor concentration.

In Vivo Tumor Growth Inhibition Study (Representative Protocol)

While specific in vivo efficacy data for this compound in cancer models is not extensively published, the following protocol is representative of studies conducted with similar JNK peptide inhibitors, such as D-JNKI-1, in a mouse melanoma model.[2][3]

Workflow for In Vivo Tumor Growth Inhibition Study

Materials:

-

B16-F10 murine melanoma cells

-

Immunocompromised mice (e.g., C57BL/6)

-

This compound peptide (or a similar JNK inhibitor)

-

Sterile saline (vehicle control)

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Cell Culture and Implantation : Culture B16-F10 melanoma cells under standard conditions. Subcutaneously inject a suspension of 1 x 10⁶ cells into the flank of each mouse.

-

Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration : Administer this compound via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 5-10 mg/kg, daily). The control group receives i.p. injections of the vehicle.

-

Monitoring : Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight and overall health of the mice.

-

Study Endpoint : Continue the study for a specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

-

Endpoint Analysis : At the end of the study, euthanize the mice, excise the tumors, and record their final weights.

-

Data Analysis : Calculate the tumor growth inhibition (TGI) as a percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Perform statistical analysis to determine the significance of the observed differences.

Representative In Vivo Efficacy Data (Based on D-JNKI-1 in a B16-Fluc Melanoma Model)

The following table presents representative data from a study using the JNK inhibitor D-JNKI-1, which demonstrates the potential anti-tumor efficacy of this class of peptides.[2][3]

| Treatment Group | Dose | Administration Route | Tumor Model | Endpoint | Tumor Growth Inhibition (%) |

| D-JNKI-1 | 6 mg/kg | i.p., daily | B16-Fluc Melanoma | Day 14 | Significant suppression of tumor growth (quantitative value not specified in abstract) |

Conclusion

Initial investigations into the biological efficacy of this compound reveal it to be a potent inhibitor of JNK activity in vitro. Its mechanism of action, competitive inhibition of c-Jun phosphorylation, is well-defined. While direct in vivo anti-cancer efficacy data for this compound remains to be broadly published, studies on analogous JNK peptide inhibitors demonstrate a promising potential for this class of compounds in suppressing tumor growth. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound's therapeutic potential in preclinical models. Further in vivo studies are warranted to fully elucidate the anti-tumor efficacy, pharmacokinetic, and pharmacodynamic properties of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Selective inhibition of JNK with a peptide inhibitor attenuates pain hypersensitivity and tumor growth in a mouse skin cancer pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibition of JNK with a peptide inhibitor attenuates pain hypersensitivity and tumor growth in a mouse skin cancer pain model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intracellular Delivery of TAT-TI-Jip

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress signals, including inflammatory cytokines, growth factors, and environmental insults. Dysregulation of the JNK pathway is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The JNK-interacting protein 1 (JIP1) is a scaffold protein that assembles components of the JNK signaling cascade, thereby facilitating JNK activation. The targeted inhibition of the JNK pathway holds significant therapeutic potential.

TAT-TI-Jip is a cell-permeable peptide designed for the specific inhibition of the JNK signaling pathway. It consists of two key components:

-

TI-Jip (JIP-1(153-163)) : An 11-amino acid inhibitory peptide derived from the JNK-binding domain of JIP1.[1][2] Its sequence is RPKRPTTLNLF .[1][2] This peptide competitively inhibits the interaction between JNK and its substrates.[3]

-

TAT (Trans-Activator of Transcription) : A cell-penetrating peptide derived from the HIV-1 TAT protein. Its core sequence for cell penetration is YGRKKRRQRRR . This peptide facilitates the intracellular delivery of various molecular cargoes.

By fusing the this compound peptide to the TAT peptide, the resulting TAT-TI-Jip construct can efficiently penetrate the cell membrane and deliver the inhibitory JIP1 peptide to its intracellular target, JNK, thereby blocking downstream signaling.

Mechanism of Action

JIP1 acts as a scaffold protein, bringing together MAP kinase kinase (MKK) and a MAP kinase kinase kinase (MLKK) in proximity to JNK, leading to its activation through phosphorylation. The this compound peptide, derived from the JNK-binding domain of JIP1, competitively binds to JNK, preventing the recruitment of JNK substrates like c-Jun. This inhibition is allosteric, as the binding of the peptide to the docking groove of JNK induces a conformational change that distorts the ATP-binding pocket, reducing the kinase's activity. The TAT peptide facilitates the entry of the this compound peptide into the cell, allowing it to reach the cytoplasm and interact with JNK.

References

Application Notes and Protocols for In Vitro JNK Kinase Assay Using a JIP1-Derived Peptide Inhibitor (TI-JIP)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro kinase assay to measure the activity of c-Jun N-terminal Kinase (JNK) and to evaluate the inhibitory potential of the peptide TI-JIP, derived from the JNK-interacting protein 1 (JIP1).

Introduction

The c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK), is a critical member of the mitogen-activated protein kinase (MAPK) family.[1] The JNK signaling pathway is activated by various cellular stresses, such as UV irradiation, and plays a pivotal role in regulating cellular processes like proliferation, apoptosis, and inflammation.[1][2] Dysregulation of the JNK pathway has been implicated in numerous diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[1][3]

JNKs are activated through a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MKK), and finally JNK itself. JNK-interacting protein 1 (JIP1) is a scaffold protein that brings together components of the JNK signaling module, including JNK, MKK7, and mixed-lineage kinases (MLKs), thereby enhancing the specificity and efficiency of the signaling cascade. Peptides derived from the JNK-binding domain of JIP1 can act as inhibitors of JNK activity by competing with substrates for the docking site on the kinase. One such peptide, referred to as this compound, has been shown to inhibit JNK activity in vitro.

This document outlines a detailed protocol for a non-radioactive, luminescence-based in vitro JNK kinase assay, which can be adapted for various research and drug development applications, including screening for novel JNK inhibitors.

Signaling Pathway

The JNK signaling cascade is initiated by a wide range of stress stimuli and culminates in the phosphorylation of various downstream targets, including transcription factors like c-Jun.

Experimental Workflow

The following diagram illustrates the major steps of the in vitro JNK kinase assay.

Detailed Experimental Protocol

This protocol is adapted for a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials and Reagents

-

Enzyme: Recombinant active JNK1 (e.g., from Promega, Sigma-Aldrich)

-

Substrate: Recombinant GST-c-Jun (1-79) (e.g., from SignalChem)

-

Inhibitor: Synthetic this compound peptide (Sequence: RPKRPTTLNLF). Custom synthesis is required.

-

Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, #V9101) or similar.

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

ATP: 10 mM stock solution.

-

Vehicle Control: DMSO or buffer used to dissolve the this compound peptide.

-

Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

-

Plate Reader: Luminometer.

Procedure

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a working solution of JNK1 enzyme in Kinase Buffer to the desired concentration (e.g., 2-5 ng/µL).

-

Prepare a serial dilution of the this compound peptide inhibitor in the appropriate vehicle (e.g., starting from 100 µM).

-

Prepare the Substrate/ATP mix. For a final reaction volume of 25 µL, with final concentrations of 10 µM ATP and 0.2 µg/µL c-Jun, prepare a 2.5x stock.

-

-

Assay Setup:

-

Set up reactions in a 96-well plate as described in the table below. It is recommended to perform each reaction in triplicate.

-

Add 5 µL of the this compound peptide dilution or vehicle to the appropriate wells.

-

Add 10 µL of the JNK1 enzyme working solution to all wells except the "No Enzyme Control". Add 10 µL of Kinase Buffer to the "No Enzyme Control" wells.

-

Gently mix and pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.

-

Mix the plate gently.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (Following ADP-Glo™ Protocol):

-

After the kinase reaction incubation, equilibrate the plate to room temperature.

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Plate Layout Example (96-Well Plate)

| Well(s) | Component | Description |

| A1-A3 | No Enzyme Control | Contains buffer, substrate, and ATP, but no JNK enzyme. Defines background signal. |

| B1-B3 | Vehicle Control | Contains JNK, substrate, ATP, and vehicle. Represents 100% kinase activity. |

| C1-H3 | This compound Dilutions | Contains JNK, substrate, ATP, and varying concentrations of the this compound peptide. |

Data Presentation and Analysis

The raw luminescence data (Relative Light Units, RLU) is used to calculate the percent inhibition of JNK activity for each concentration of the this compound peptide.

1. Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (RLUInhibitor - RLUBackground) / (RLUVehicle - RLUBackground))

2. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Representative Quantitative Data

The following table summarizes hypothetical data for the inhibition of JNK1 by the this compound peptide.

| This compound Conc. (µM) | Average RLU | Corrected RLU | % Inhibition |

| 0 (No Enzyme) | 1,500 | 0 | 100.0 |

| 0 (Vehicle) | 150,000 | 148,500 | 0.0 |

| 0.01 | 138,000 | 136,500 | 8.1 |

| 0.1 | 115,500 | 114,000 | 23.2 |

| 0.5 | 82,500 | 81,000 | 45.5 |

| 1.0 | 54,000 | 52,500 | 64.6 |

| 5.0 | 24,000 | 22,500 | 84.9 |

| 10.0 | 12,000 | 10,500 | 92.9 |

| 50.0 | 4,500 | 3,000 | 98.0 |

-

Corrected RLU = Average RLU - RLUBackground

-

IC₅₀ Value (from curve fit): Approximately 0.7 µM

Summary

This document provides a comprehensive guide for performing an in vitro kinase assay to assess JNK activity and its inhibition by the JIP1-derived peptide, this compound. The provided protocols and diagrams are intended to facilitate the successful implementation of this assay in a research or drug discovery setting. The use of a luminescence-based detection method offers a sensitive, non-radioactive, and high-throughput compatible approach for quantifying kinase activity.

References

Application Notes and Protocols for TI-Jip in Simulated Ischemia/Reperfusion Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia/reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue. This process is a significant contributor to the pathophysiology of various cardiovascular and neurological conditions, including myocardial infarction and stroke. A key signaling pathway implicated in I/R-induced apoptosis and inflammation is the c-Jun N-terminal kinase (JNK) pathway. The scaffold protein JNK-interacting protein-1 (JIP-1) plays a crucial role in the spatial organization and activation of the JNK signaling cascade.

TI-Jip is a peptide inhibitor of JNK, derived from the JNK-binding domain of JIP-1 (residues 153-163) with the sequence RPKRPTTLNLF. By competitively binding to JNK, this compound prevents the interaction of JNK with its downstream substrates, thereby inhibiting the pro-apoptotic signaling cascade. For intracellular delivery in experimental models, this compound is commonly fused to a cell-penetrating peptide, such as the TAT protein transduction domain from HIV-1, creating TAT-TI-Jip. These application notes provide detailed protocols for the use of this compound and its cell-permeable analog, TAT-TI-Jip, in established in vitro and in vivo models of simulated ischemia/reperfusion injury.

Mechanism of Action: this compound in JNK Signaling

During ischemia and subsequent reperfusion, cellular stress triggers a signaling cascade that leads to the activation of JNK. Activated JNK phosphorylates a variety of downstream targets, including the transcription factor c-Jun, which in turn promotes the expression of pro-apoptotic genes. JIP-1 acts as a scaffold, bringing together JNK and its upstream activating kinases, facilitating efficient signal transduction. This compound, by mimicking the JNK-binding domain of JIP-1, acts as a competitive inhibitor, preventing the recruitment of JNK to the signaling complex and its subsequent activation and downstream effects.

Quantitative Data Summary

Disclaimer: Direct quantitative data for the efficacy of this compound in ischemia/reperfusion models is limited in publicly available literature. The following tables present data for the closely related and extensively studied JIP-1 derived retro-inverse peptide, D-JNKI-1 (also known as AM-111) , which acts through a similar mechanism of inhibiting the JNK-JIP interaction. This data is provided as a representative example of the potential therapeutic effects of this class of inhibitors in I/R models.

In Vitro Efficacy of JIP-1 Derived Peptide (D-JNKI-1) in Simulated Ischemia

| Model System | Ischemia Model | Treatment | Outcome Measure | Result |

| Rat Hippocampal Slice Cultures | Oxygen-Glucose Deprivation (OGD) | D-JNKI-1 (post-OGD) | Cell Death (Propidium Iodide) | Significant reduction in neuronal death |

| Primary Cortical Neuronal Cultures | OGD / Reperfusion | D-JNKI-1 | Neuronal Viability (LDH assay) | Increased neuronal survival |

In Vivo Efficacy of JIP-1 Derived Peptide (D-JNKI-1) in Ischemia/Reperfusion

| Animal Model | Ischemia Model | Treatment (Dose & Route) | Outcome Measure | Result |

| Mouse | Transient Middle Cerebral Artery Occlusion (MCAO) | D-JNKI-1 (Intraventricular, post-MCAO) | Infarct Volume | >90% reduction in lesion volume |

| Rat (Pups) | Permanent MCAO | D-JNKI-1 (Systemic, post-MCAO) | Infarct Volume | 78% reduction (6h post-ischemia) |

| Rat | Focal Cerebral Ischemia | D-JNKI-1 (Intravenous, 10 min post-reperfusion) | Infarct Volume | No significant reduction in this specific study |

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

This protocol describes the induction of simulated ischemia/reperfusion in primary cortical neuronal cultures.

Application Notes and Protocols for Yeast Two-Hybrid Screening of TI-JIP and JNK1 Interaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the protein-protein interaction between the JNK-interacting protein (JIP) derived peptide, TI-JIP, and c-Jun N-terminal kinase 1 (JNK1) using a yeast two-hybrid (Y2H) system. This interaction is a critical node in cellular stress signaling pathways and represents a potential target for therapeutic intervention in various diseases, including neurodegenerative disorders and inflammatory conditions.

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a crucial mediator of cellular responses to a variety of stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress. JNK-interacting protein 1 (JIP1) acts as a scaffold protein that assembles components of the JNK signaling cascade, including Mixed Lineage Kinases (MLKs), MKK7, and JNK itself, thereby facilitating efficient and specific signal transduction. The interaction between JIP1 and JNK is essential for the activation of JNK in response to stress. A peptide derived from the JNK-binding domain of JIP1, known as this compound, has been shown to inhibit JNK activity, highlighting the therapeutic potential of targeting this interaction.

The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying and characterizing protein-protein interactions in vivo. This technique relies on the modular nature of transcription factors, which typically consist of a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In a Y2H screen, the interaction between two proteins ("bait" and "prey") is detected by the reconstitution of a functional transcription factor, which in turn drives the expression of reporter genes.

This document provides detailed protocols for a Gal4-based yeast two-hybrid screen to investigate the interaction between this compound and JNK1, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Data Presentation